2,4-Dimethylquinazolin-8-ol
CAS No.:
Cat. No.: VC15993242
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10N2O |
---|---|
Molecular Weight | 174.20 g/mol |
IUPAC Name | 2,4-dimethylquinazolin-8-ol |
Standard InChI | InChI=1S/C10H10N2O/c1-6-8-4-3-5-9(13)10(8)12-7(2)11-6/h3-5,13H,1-2H3 |
Standard InChI Key | ZYDQRZNJOOTARG-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C=CC=C(C2=NC(=N1)C)O |
Introduction
2,4-Dimethylquinazolin-8-ol is a chemical compound with the CAS number 17056-97-2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in pharmaceuticals. The compound's molecular formula is C10H10N2O, and its molecular weight is 174.20 g/mol .
Biological Activities
While specific biological activities of 2,4-Dimethylquinazolin-8-ol are not detailed in the available literature, quinazoline derivatives generally exhibit a range of biological properties, including anticancer, antimalarial, and enzyme inhibition activities . These compounds are often explored for their potential in targeting various biological pathways.
Applications and Potential Uses
Quinazoline derivatives are being researched for their potential applications in cancer therapy and as antimalarial agents. For example, some quinazoline-based compounds have shown promise in inhibiting specific enzymes or receptors, which could lead to therapeutic applications .
Research Findings
Research on quinazoline derivatives highlights their versatility in drug development. Studies have shown that modifications to the quinazoline scaffold can significantly impact its biological activity, making it a valuable scaffold for designing new drugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume